ethyl 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with thioamide to form the thiazole ring. The final product is obtained through esterification with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmaceuticals: The compound is explored for drug development due to its bioactive properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
- Ethyl 2-[5-amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
Uniqueness
Ethyl 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its bromine or fluorine analogs .
Properties
Molecular Formula |
C15H13ClN4O2S |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
ethyl 2-[5-amino-3-(4-chlorophenyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H13ClN4O2S/c1-2-22-14(21)12-8-23-15(18-12)20-13(17)7-11(19-20)9-3-5-10(16)6-4-9/h3-8H,2,17H2,1H3 |
InChI Key |
CZTDDWHICSVIHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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